2-(Isoquinolin-5-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C₁₁H₉ClN₁O₂. It is classified as an isoquinoline derivative, which is a type of bicyclic organic compound containing a fused benzene and pyridine ring structure. This compound is primarily utilized in synthetic organic chemistry as a building block for more complex isoquinoline derivatives and has garnered interest for its potential biological activities, including antimicrobial and anticancer properties.
The compound is cataloged under the Chemical Abstracts Service number 1239464-79-9 and can be found in various chemical databases such as PubChem and BenchChem. It falls under the category of pharmaceuticals and fine chemicals, often used in research settings for its unique structural properties that allow for further derivatization.
The synthesis of 2-(Isoquinolin-5-yl)acetic acid hydrochloride typically involves the reaction of isoquinoline with chloroacetic acid. This process is generally conducted under acidic conditions, often using hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions usually include:
In industrial settings, automated reactors may be employed to optimize yields by controlling parameters such as temperature, pressure, and pH during large-scale production .
2-(Isoquinolin-5-yl)acetic acid hydrochloride has a molecular weight of 223.65 g/mol. The structural formula can be represented as follows:
The compound features a carboxylic acid group attached to an isoquinoline moiety, which contributes to its reactivity and potential biological activity .
2-(Isoquinolin-5-yl)acetic acid hydrochloride can participate in various chemical reactions:
These reactions are significant for creating diverse derivatives that may exhibit different biological activities.
The mechanism of action for 2-(Isoquinolin-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects. While specific pathways are still under investigation, the potential for this compound to impact cellular processes makes it a candidate for further research in drug development .
The physical characteristics of 2-(Isoquinolin-5-yl)acetic acid hydrochloride include:
Key chemical properties include:
These properties are crucial for determining how the compound can be handled and utilized in laboratory settings .
2-(Isoquinolin-5-yl)acetic acid hydrochloride has several applications in scientific research:
Isoquinoline alkaloids represent one of the most structurally diverse and pharmacologically significant classes of natural products, with over 2,500 identified structures that have shaped medicinal chemistry for centuries [3]. These nitrogen-containing heterocycles form the chemical backbone of numerous therapeutic agents derived from traditional medicine, including plants from families such as Papaveraceae (poppies), Berberidaceae (barberries), and Ranunculaceae [3]. The historical journey of isoquinoline-based medicines began with the isolation of morphine from opium poppy (Papaver somniferum) in the early 19th century, marking the first extraction of a pure active plant alkaloid and establishing a foundation for alkaloid chemistry [3] [5]. This breakthrough paved the way for the discovery of other structurally related compounds with diverse therapeutic applications, including the antimicrobial berberine from goldenseal (Hydrastis canadensis), the antitussive glaucine from yellow horned poppy (Glaucium flavum), and the acetylcholinesterase inhibitor galanthamine from snowdrop (Galanthus nivalis), the latter now a first-line treatment for Alzheimer's dementia [3] [5].
The modern pharmaceutical landscape features at least 38 clinically approved isoquinoline-based drugs spanning therapeutic areas from oncology to cardiovascular medicine [5]. Notable examples include the vasodilator fasudil (approved in Japan for cerebral vasospasm), the ocular hypotensive agent netarsudil, and the selective ROCK2 inhibitor belumosudil for chronic graft-versus-host disease [6]. This structural class demonstrates remarkable target versatility, with isoquinoline derivatives exhibiting confirmed activity against >65 distinct biological targets implicated in cancer, inflammation, microbial infections, neurodegeneration, and pain pathways [8]. The enduring pharmaceutical relevance of the isoquinoline scaffold stems from its privileged structure—a bicyclic system that provides optimal spatial arrangement for target binding, chemical stability for structural modification, and balanced lipophilicity for cellular penetration [5].
Table 1: Clinically Significant Isoquinoline Derivatives and Their Therapeutic Applications
Compound Name | Therapeutic Category | Molecular Target | Clinical Status |
---|---|---|---|
Morphine | Analgesic | Opioid receptors | Approved (pain management) |
Berberine | Antimicrobial/antidiarrheal | Multiple targets including AMPK | Approved (traditional medicine) |
Galanthamine | Anti-Alzheimer's | Acetylcholinesterase | Approved (dementia) |
Fasudil | Vasodilator | ROCK1/ROCK2 | Approved (cerebral vasospasm) |
Netarsudil | Ocular hypotensive | ROCK/NET transporter | Approved (glaucoma) |
Belumosudil | Immunosuppressant | ROCK2 | Approved (graft-versus-host disease) |
The strategic incorporation of acetic acid moieties into bioactive scaffolds represents a sophisticated molecular design approach to enhance target engagement and optimize pharmacokinetic properties. The 5-position substitution on the isoquinoline nucleus places the acetic acid group in sterically favorable proximity to key binding regions while maintaining planarity with the heteroaromatic system [6] [9]. This positioning creates a molecular hybrid that combines the hydrophobic recognition properties of the isoquinoline core with the hydrophilic, hydrogen-bonding capabilities of the carboxylic acid functionality. The ethylene bridge (-CH₂-) connecting these domains provides crucial torsional flexibility, allowing the molecule to adopt bioactive conformations that rigid analogs cannot achieve [8]. This molecular design principle is exemplified in ROCK inhibitors where the acetic acid substituent enables simultaneous interaction with the kinase hinge region (via isoquinoline) and allosteric pockets (via the acid group) [6].
The physicochemical impact of the acetic acid group is profound: it significantly modulates lipophilicity parameters, decreasing the calculated log P value by approximately 1.5 units compared to the unsubstituted isoquinoline, thereby improving aqueous solubility essential for drug formulation [9]. This polarity enhancement facilitates bioavailability in physiological environments while the carboxylic acid functionality serves as a versatile handle for salt formation (e.g., hydrochloride salt) to optimize crystalline properties and dissolution rates [4] [9]. Structural activity relationship (SAR) analyses reveal that the acidic group enables critical electrostatic interactions with binding site residues—particularly lysine, arginine, and histidine—that are unattainable with ester or amide alternatives [6] [8]. Molecular modeling of 2-(isoquinolin-5-yl)acetic acid derivatives docked in ROCK2 demonstrates the carboxylate group forming a salt bridge with Lys216 while the protonated nitrogen of isoquinoline interacts with the hinge region Met172 residue [6].
Table 2: Comparative Analysis of Isoquinolinyl Acetic Acid Derivatives and Their Pharmaceutical Properties
Structural Variant | Molecular Target | Binding Affinity (IC₅₀) | Key Molecular Interactions |
---|---|---|---|
2-(Isoquinolin-5-yl)acetic acid | Multiple kinase domains | N/A | Lys216 salt bridge, Met172 hinge contact |
DC03 lipoic acid conjugate | ROCK2 | 0.124 µM | Met172 hydrogen bonding, hydrophobic packing |
Diphenylmethyl analogs | Selective ROCK2 | <0.2 µM | Enhanced hydrophobic pocket occupancy |
Cinnamic acid hybrids | Anti-inflammatory targets | Variable | Extended π-system conjugation |
The synthetic versatility of the acetic acid group enables diverse derivatization pathways, serving as a linchpin for generating ester prodrugs, amide conjugates, and peptide mimetics [6]. This is exemplified in the strategic coupling of 2-(isoquinolin-5-yl)acetic acid with lipoic acid fragments to create novel ROCK2 inhibitors like DC03, which demonstrated submicromolar potency (IC₅₀ = 0.124 µM) and 50-fold selectivity over ROCK1 [6]. Similarly, computational profiling reveals that the acetic acid moiety in isoquinoline derivatives enables multitarget engagement with inflammation-associated proteins, including macrophage migration inhibitory factor (MIF), which interacts with 15 distinct isoquinoline alkaloids [8].
2-(Isoquinolin-5-yl)acetic acid hydrochloride (CAS: 1239464-79-9) has emerged as a high-value synthetic intermediate in contemporary medicinal chemistry programs, bridging traditional alkaloid pharmacology and modern structure-based drug design [4] [6]. Its commercial availability as a hydrochloride salt addresses stability and solubility challenges associated with the free acid form, making it particularly suitable for automated library synthesis and high-throughput screening [4]. The compound's strategic importance stems from its dual functionality: the isoquinoline nucleus serves as an excellent mimic of ATP adenine in kinase binding pockets, while the acetic acid chain provides a versatile vector for structure-activity relationship exploration toward adjacent hydrophobic regions [5] [6]. This design paradigm has been successfully implemented in developing selective ROCK2 inhibitors where strategic modification of the acetic acid group with lipophilic fragments yielded compounds with nanomolar potency and improved isoform selectivity profiles [6].
Synthetic routes to this privileged scaffold typically begin with isoquinoline-5-sulfonic acid, proceeding through sulfonyl chloride intermediates that undergo nucleophilic displacement with piperazine derivatives before final introduction of the acetic acid moiety [6]. More efficient pathways involve direct C-H functionalization at the 5-position or palladium-catalyzed coupling strategies, though these approaches present regioselectivity challenges [6]. Current research focuses on optimizing these synthetic sequences to improve yields beyond the typical 15-30% range reported for multistep approaches [6]. Molecular characterization confirms the compound's stability under standard laboratory storage conditions (-20°C, desiccated), with the hydrochloride salt form exhibiting superior crystallinity compared to the free base [4] [9].
Table 3: Synthetic Applications of 2-(Isoquinolin-5-yl)acetic Acid Hydrochloride in Drug Discovery
Application Context | Derivatization Strategy | Therapeutic Target | Key Outcomes |
---|---|---|---|
ROCK2 Inhibitor Development | Amide coupling with lipoic acid | ROCK2 kinase | IC₅₀ = 0.124 µM, 50-fold selectivity over ROCK1 |
Multitarget Agents | Hybridization with antioxidant pharmacophores | Inflammation, oxidative stress | Enhanced free radical scavenging capacity |
Kinase Profiling Libraries | Parallel synthesis via activated esters | Broad kinase panel | Identification of novel chemotypes |
Computational Probe Design | Molecular fragmentation studies | In silico target prediction | Validation of MIF interactions |
Computational pharmacology positions this compound as a promising scaffold for polypharmacology, with in silico target fishing predicting activity against 31 cancer-related targets, 12 microbial targets, and 10 neurodegeneration-associated proteins [8]. This multi-target potential is particularly valuable for complex pathologies like cancer and neurodegenerative disorders where single-target agents often show limited efficacy. The compound's structural features facilitate exploration of chemical space through bioisosteric replacement (tetrazoles for carboxylic acid), ring constraint strategies (lactam formation), and hybrid molecule design (conjugation with cinnamic acid derivatives) [6] [8]. The emergence of selective ROCK2 inhibitors like belumosudil—which shares critical pharmacophore elements with 2-(isoquinolin-5-yl)acetic acid derivatives—validates the pharmaceutical relevance of this chemical series and suggests substantial untapped potential in inflammation and immunology pipelines [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7